molecular formula C17H29F3N3O3RuS-5 B11926937 Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate

Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate

Cat. No.: B11926937
M. Wt: 513.6 g/mol
InChI Key: OQPJZBIDLFAIFE-UHFFFAOYSA-M
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Description

Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate is a complex organometallic compound that features a ruthenium center coordinated with acetonitrile, carbanide, cyclopenta-1,3-diene, and trifluoromethanesulfonate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate typically involves the reaction of ruthenium precursors with the respective ligands under controlled conditions. One common method involves the use of ruthenium trichloride as a starting material, which is reacted with cyclopenta-1,3-diene and acetonitrile in the presence of a base to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can result in the formation of new organometallic complexes with different ligands .

Scientific Research Applications

Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of the ruthenium center with various ligands, which facilitates different chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalysis, the ruthenium center can activate substrates by coordinating with them and facilitating bond formation or cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate is unique due to its specific combination of ligands, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications .

Properties

Molecular Formula

C17H29F3N3O3RuS-5

Molecular Weight

513.6 g/mol

IUPAC Name

acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate

InChI

InChI=1S/C5H5.3C2H3N.CHF3O3S.5CH3.Ru/c1-2-4-5-3-1;3*1-2-3;2-1(3,4)8(5,6)7;;;;;;/h1-3H,4H2;3*1H3;(H,5,6,7);5*1H3;/q-1;;;;;5*-1;+2/p-1

InChI Key

OQPJZBIDLFAIFE-UHFFFAOYSA-M

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC#N.CC#N.CC#N.C1C=CC=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].[Ru+2]

Origin of Product

United States

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